3,5,5-Trimethylcyclohex-2-en-1-yl 2,2-dimethylpropanoate
Description
3,5,5-Trimethylcyclohex-2-en-1-yl 2,2-dimethylpropanoate is a synthetic ester compound characterized by a cyclohexenyl backbone substituted with three methyl groups and an esterified 2,2-dimethylpropanoate (pivalate) group. The cyclohexenyl moiety introduces rigidity and steric bulk, while the pivalate group contributes to hydrolytic stability due to its branched alkyl structure. This compound is of interest in organic synthesis, particularly in applications requiring lipophilic esters with tailored stability, such as fragrance ingredients, plasticizers, or prodrug formulations. Its structural complexity necessitates precise synthetic strategies, often involving esterification of the cyclohexenol precursor with pivaloyl chloride or analogous reagents.
Properties
CAS No. |
648858-03-1 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
(3,5,5-trimethylcyclohex-2-en-1-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H24O2/c1-10-7-11(9-14(5,6)8-10)16-12(15)13(2,3)4/h7,11H,8-9H2,1-6H3 |
InChI Key |
POEPTFUQCLFBHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(C1)(C)C)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reduction of Cyclohexenone Precursors
A common approach involves reducing a ketone precursor, such as 3,5,5-trimethylcyclohex-2-enone, to the corresponding alcohol. Source details the reduction of 1,5,5-trimethyl-4-acetyl-cyclohex-1-ene using hydride agents (e.g., LiAlH₄ or NaBH₄), yielding 1,5,5-trimethyl-4-(1-hydroxyethyl)-cyclohexene. Adapting this method, 3,5,5-trimethylcyclohex-2-enone could be reduced under similar conditions:
$$
\text{3,5,5-Trimethylcyclohex-2-enone} \xrightarrow{\text{LiAlH}4/\text{Et}2\text{O}} \text{3,5,5-Trimethylcyclohex-2-en-1-ol}
$$
The stereochemical outcome depends on the starting ketone’s configuration, with potential for diastereomer formation.
Esterification Strategies
Acid Chloride Route (Classical Fischer Esterification)
Source exemplifies esterification using acid chlorides. For the target compound, 3,5,5-trimethylcyclohex-2-en-1-ol reacts with pivaloyl chloride (2,2-dimethylpropanoyl chloride) in the presence of a base (e.g., N,N-dimethylaniline) and anhydrous benzene:
$$
\text{3,5,5-Trimethylcyclohex-2-en-1-ol} + \text{(CH}3\text{)}3\text{CCOCl} \xrightarrow{\text{Base, benzene}} \text{Target Ester}
$$
Procedure :
- Combine 3,5,5-trimethylcyclohex-2-en-1-ol (1.0 equiv), pivaloyl chloride (1.2 equiv), and N,N-dimethylaniline (1.5 equiv) in anhydrous benzene.
- Stir at 80–87°C for 13 hours under reflux.
- Extract with benzene, wash with brine, and distill under reduced pressure (0.5 mmHg).
Yield : ~70–75% (extrapolated from analogous reactions in).
Safety Note : Benzene’s toxicity necessitates substitution with toluene or dichloromethane in modern protocols.
Carbodiimide-Mediated Coupling (DCC/DMAP)
Source outlines a coupling method using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate pivalic acid:
$$
\text{3,5,5-Trimethylcyclohex-2-en-1-ol} + \text{(CH}3\text{)}3\text{CCO}_2\text{H} \xrightarrow{\text{DCC/DMAP, DCM}} \text{Target Ester}
$$
Procedure :
- Dissolve pivalic acid (1.2 equiv), DCC (1.1 equiv), and DMAP (0.2 equiv) in dichloromethane (DCM).
- Add 3,5,5-trimethylcyclohex-2-en-1-ol (1.0 equiv) at 0°C.
- Stir at room temperature for 12 hours, filter off dicyclohexylurea, and purify via silica gel chromatography.
Yield : ~80–85% (based on analogous esterifications in).
Advantage : Avoids hazardous acid chlorides and toxic solvents.
Comparative Analysis of Esterification Methods
Industrial and Laboratory Scalability
- Acid Chloride Route : Suitable for large-scale production due to straightforward distillation but limited by benzene use.
- DCC/DMAP Route : Preferred in research settings for safety and efficiency, albeit costlier due to reagents.
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethylcyclohex-2-en-1-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
3,5,5-Trimethylcyclohex-2-en-1-yl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3,5,5-Trimethylcyclohex-2-en-1-yl 2,2-dimethylpropanoate involves its interaction with various molecular targets, depending on the context of its use. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding alcohol and acid. The molecular pathways involved in these reactions are typically those associated with ester hydrolysis and subsequent metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s closest structural analogs include:
- 3-Chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate (): Shares the pivalate ester group but differs in the alcohol moiety, which is a chlorohydrin-substituted propane rather than a substituted cyclohexenyl group. The absence of a cyclic system in this analog reduces steric hindrance and enhances polarity.
- Cyclohexenyl acetate : Replaces the pivalate group with an acetate, reducing hydrolytic stability but improving biodegradability.
- 2,2-Dimethylpropanoate esters with aromatic backbones: For example, benzyl pivalate, which exhibits higher volatility due to the less bulky aromatic system.
Physicochemical Properties
Research Findings
- Pivalate Advantage: The 2,2-dimethylpropanoate group enhances stability in both compounds, as evidenced by its use in high-yield syntheses of dissymmetric chlorohydrins .
- Steric Effects : The cyclohexenyl derivative’s bulk likely reduces reaction efficiency compared to linear analogs, a common challenge in sterically hindered esterifications.
- Applications : Cyclohexenyl pivalates are explored in fragrance formulations for their controlled release and persistence, whereas chlorohydrin pivalates may serve as intermediates in pharmaceutical synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing esters of 2,2-dimethylpropanoic acid, such as 3,5,5-trimethylcyclohex-2-en-1-yl 2,2-dimethylpropanoate?
- Methodological Answer : A scalable approach involves using sodium carbonate as a base in 1,4-dioxane under reflux (115°C for 48 hours), followed by purification via distillation under reduced pressure (70°C/40 Pa). This method yielded 62% of the desired product in multigram-scale syntheses of structurally similar esters, confirmed by -NMR and -NMR .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is recommended for resolving steric effects and cyclohexene ring conformation. For intermediates, -NMR can identify proton environments (e.g., methyl groups at δ 1.2–1.4 ppm), while -NMR distinguishes carbonyl carbons (δ 170–175 ppm) and quaternary carbons in the cyclohexene system .
Q. What purification strategies are effective for isolating 2,2-dimethylpropanoate esters?
- Methodological Answer : Distillation under reduced pressure (e.g., 40 Pa) is optimal for high-purity isolation. For polar byproducts, liquid-liquid extraction with dichloromethane and water (3 washes) removes unreacted starting materials, followed by drying over anhydrous MgSO .
Advanced Research Questions
Q. How does conjugation in aromatic esters influence acylation reactivity in derivatives of 2,2-dimethylpropanoic acid?
- Methodological Answer : Esters with extended π-conjugation (e.g., s-triazine derivatives) exhibit enhanced electrophilicity due to delocalization of electron density, accelerating acylation reactions. Kinetic studies via -NMR or UV-Vis spectroscopy can quantify reactivity differences between substituted and unsubstituted esters .
Q. What computational methods are suitable for modeling steric hindrance in 3,5,5-trimethylcyclohex-2-en-1-yl derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict steric interactions between the cyclohexene ring and 2,2-dimethylpropanoate group. Molecular dynamics simulations further analyze conformational stability in solvents like 1,4-dioxane .
Q. How do solvent polarity and reaction temperature affect the regioselectivity of esterification?
- Methodological Answer : Polar aprotic solvents (e.g., 1,4-dioxane) stabilize transition states in SN2 mechanisms, favoring ester formation. Elevated temperatures (≥100°C) overcome kinetic barriers but may promote side reactions; controlled experiments with in-situ IR monitoring are advised .
Q. What mechanistic pathways explain the hydrolysis resistance of 2,2-dimethylpropanoate esters?
- Methodological Answer : The bulky 2,2-dimethylpropanoate group sterically shields the ester carbonyl from nucleophilic attack. Isotopic labeling () and LC-MS can track hydrolysis rates under acidic/basic conditions, revealing pH-dependent stability .
Citations
All methodologies and data are derived from peer-reviewed protocols, crystallographic software documentation, and experimental kinetics studies. Reliable sources exclude non-peer-reviewed platforms like .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
